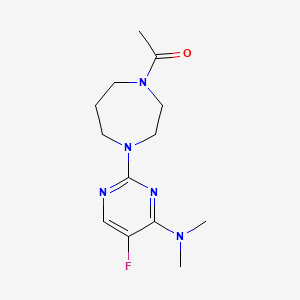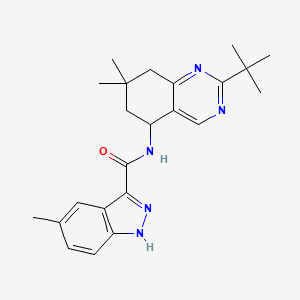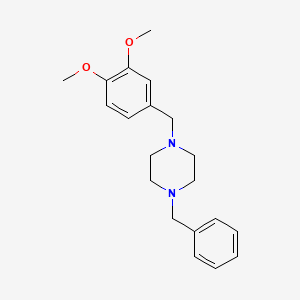
2-(4-acetyl-1,4-diazepan-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-acetyl-1,4-diazepan-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine is a chemical entity that may be involved in various chemical reactions and possess specific physical and chemical properties. Its structure, synthesis, and properties are of interest within the field of organic and medicinal chemistry due to the functionalities and potential biological activity inherent to its molecular framework.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from simple precursors. For example, synthesis involving pyrimidin-2-amine derivatives typically includes steps like nucleophilic substitution, amidation, and ring closure reactions. Although specific details on the synthesis of this exact compound are scarce, similar compounds, such as 2,4-diaminopyrimidine derivatives, have been synthesized through reactions involving amines, hydroxylamines, and various aldehydes under controlled conditions to form complex heterocyclic structures (Boyle, Hughes, & Khattab, 1991).
Molecular Structure Analysis
While specific studies on the molecular structure of 2-(4-acetyl-1,4-diazepan-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine are not available, structural analyses of related compounds reveal complex hydrogen bonding interactions and supramolecular architectures. For instance, similar pyrimidine derivatives demonstrate hydrogen bonding that contributes to their molecular stability and potential biological interactions (Ebenezer & Muthiah, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can vary widely based on the substituents and reaction conditions. For instance, reactions with diazenes have been used for the electrophilic amination of phenols, demonstrating the versatility and reactivity of the pyrimidine ring system (Bombek, Požgan, Kočevar, & Polanc, 2004). These reactions underscore the compound's potential in synthesizing biologically active molecules.
properties
IUPAC Name |
1-[4-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN5O/c1-10(20)18-5-4-6-19(8-7-18)13-15-9-11(14)12(16-13)17(2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQNTVVZDSQUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=NC=C(C(=N2)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)

![3-[(4aR*,7aS*)-4-[(5-methyl-3-thienyl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5626558.png)
![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)

![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazine-2-carboxamide](/img/structure/B5626598.png)
![N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
![2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)

![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)
